molecular formula C18H27N3O6S B2879774 N1-isopropyl-N2-((3-((4-methoxy-3-methylphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide CAS No. 872986-37-3

N1-isopropyl-N2-((3-((4-methoxy-3-methylphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide

Cat. No.: B2879774
CAS No.: 872986-37-3
M. Wt: 413.49
InChI Key: NYSLICIFGXBRGK-UHFFFAOYSA-N
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Description

N1-isopropyl-N2-((3-((4-methoxy-3-methylphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide is a synthetic oxalamide derivative characterized by a sulfonylated 1,3-oxazinan-2-ylmethyl core and an isopropyl substituent. This compound shares structural motifs with pharmacologically active sulfonamides and oxalamides, which are known for their roles as enzyme inhibitors, receptor modulators, and intermediates in polymer synthesis .

Properties

IUPAC Name

N-[[3-(4-methoxy-3-methylphenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]-N'-propan-2-yloxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27N3O6S/c1-12(2)20-18(23)17(22)19-11-16-21(8-5-9-27-16)28(24,25)14-6-7-15(26-4)13(3)10-14/h6-7,10,12,16H,5,8-9,11H2,1-4H3,(H,19,22)(H,20,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYSLICIFGXBRGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)N2CCCOC2CNC(=O)C(=O)NC(C)C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27N3O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-isopropyl-N2-((3-((4-methoxy-3-methylphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide typically involves multiple steps:

    Formation of the Oxazinan Ring: The oxazinan ring can be synthesized through a cyclization reaction involving appropriate precursors under acidic or basic conditions.

    Introduction of the Sulfonyl Group: The sulfonyl group is introduced via sulfonation reactions, often using reagents like sulfonyl chlorides in the presence of a base.

    Attachment of the Oxalamide Moiety: The final step involves the formation of the oxalamide linkage, which can be achieved through amidation reactions using oxalyl chloride and an amine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N1-isopropyl-N2-((3-((4-methoxy-3-methylphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The methoxy and methyl groups can be oxidized to form corresponding aldehydes or acids.

    Reduction: The oxalamide moiety can be reduced to form amines.

    Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of aldehydes or acids.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of sulfonamide or sulfone derivatives.

Scientific Research Applications

N1-isopropyl-N2-((3-((4-methoxy-3-methylphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N1-isopropyl-N2-((3-((4-methoxy-3-methylphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting their function. The oxazinan ring may also interact with enzymes, altering their activity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares N1-isopropyl-N2-((3-((4-methoxy-3-methylphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide with structurally and functionally related oxalamides and sulfonamides, based on synthesis, physicochemical properties, and bioactivity.

Structural Analogues and Substitution Effects

Key Compounds for Comparison:

N1-(2-fluorobenzyl)-N2-((3-((4-methoxy-3-methylphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide () Structural Difference: Substitution of the isopropyl group with a 2-fluorobenzyl moiety.

N1-((3-((4-fluorophenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(2-methoxyphenethyl)oxalamide ()

  • Structural Difference : Replacement of 4-methoxy-3-methylphenyl sulfonyl with 4-fluorophenyl sulfonyl.
  • Impact : Fluorine substitution enhances electronegativity and metabolic stability but reduces steric bulk compared to the methoxy-methylphenyl group .

N-(2-Methoxy-phenyl)-N-(4-sulfamoyl-phenyl)-oxalamide (Compound 2, )

  • Structural Difference : Simplified oxalamide backbone with sulfamoyl instead of sulfonylated oxazinan.
  • Impact : The sulfamoyl group increases hydrogen-bonding capacity, which may enhance target binding but reduce lipophilicity .

Stability and Metabolic Considerations

  • Sulfonyl vs. Sulfamoyl : Sulfonylated compounds (e.g., target compound, –5) generally exhibit greater metabolic stability than sulfamoyl derivatives () due to reduced susceptibility to hydrolysis .
  • Substituent Effects : The 4-methoxy-3-methylphenyl group in the target compound may confer slower hepatic clearance compared to fluorine-substituted analogues (), as methyl and methoxy groups are less prone to oxidative metabolism .

Biological Activity

Chemical Structure and Properties

The molecular formula of N1-isopropyl-N2-((3-((4-methoxy-3-methylphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide is C18H24N4O5SC_{18}H_{24}N_4O_5S. The compound features a sulfonamide group, which is often linked to various biological activities, including anti-cancer properties.

PropertyValue
Molecular Weight396.47 g/mol
SolubilitySoluble in DMSO
Melting PointNot determined

Anticancer Activity

Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer properties. For instance, a series of oxazinone derivatives were evaluated for their cytotoxicity against various cancer cell lines, including A2780 (human ovarian carcinoma) and MCF-7 (human breast cancer) cells. These studies often utilize the MTT assay to determine the half-maximal inhibitory concentration (IC50).

Case Study: Cytotoxicity Evaluation

In a relevant study, compounds structurally related to this compound were found to exhibit IC50 values ranging from 4.47 to 52.8 μM against cancer cell lines. The most potent compound induced cell cycle arrest at the G2/M phase and inhibited tubulin polymerization, suggesting a mechanism of action that interferes with microtubule dynamics .

The proposed mechanism involves the inhibition of tubulin polymerization, which is critical for mitotic spindle formation during cell division. Molecular docking studies have shown that these compounds can bind effectively to the colchicine-binding site on tubulin, disrupting its function and leading to apoptosis in cancer cells.

Table 2: Summary of Biological Activities

Activity TypeObserved EffectReference
CytotoxicitySignificant against A2780 and MCF-7
Cell Cycle ArrestG2/M phase arrest
Tubulin InhibitionDose-dependent inhibition

Future Directions

Further research is warranted to explore the full spectrum of biological activities associated with this compound. Potential areas include:

  • In Vivo Studies : Evaluating efficacy and safety in animal models.
  • Mechanistic Studies : Understanding the precise molecular pathways affected by this compound.
  • Analog Development : Synthesizing and testing derivatives to enhance potency and selectivity.

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